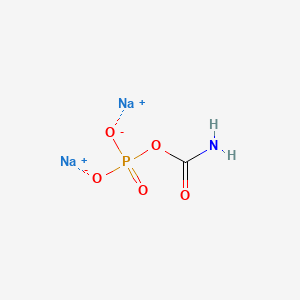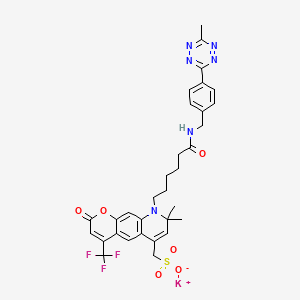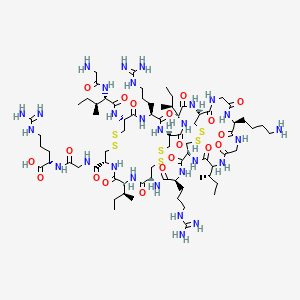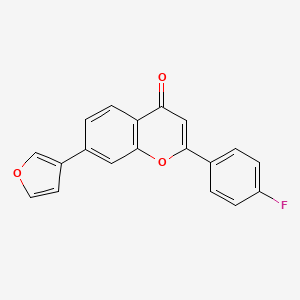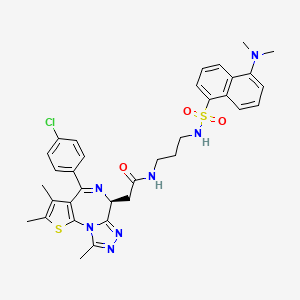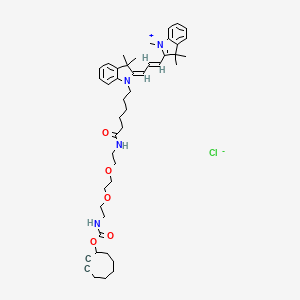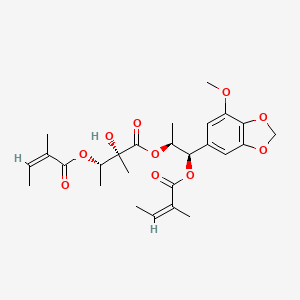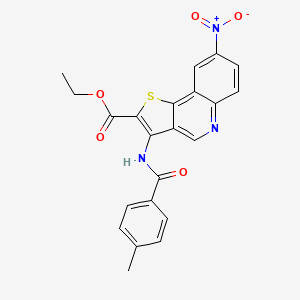
Ret-IN-25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ret-IN-25 est un composé connu pour ses propriétés anticancéreuses, en particulier en tant qu'inhibiteur de la kinase RET. Il a montré son efficacité contre le carcinome médullaire de la thyroïde, avec des concentrations inhibitrices demi-maximales (CI50) de 3,6 μM à 3 jours et de 3,0 μM à 6 jours dans les cellules de carcinome médullaire de la thyroïde TT (C634R) .
Méthodes De Préparation
La synthèse de Ret-IN-25 implique la création de composés thiéno[3,2-c]quinoline. Les voies de synthèse et les conditions de réaction spécifiques sont exclusives et non largement publiées. On sait que le composé est synthétisé par une série de réactions chimiques impliquant la formation de la structure de base thiéno[3,2-c]quinoline . Les méthodes de production industrielle ne sont pas publiquement détaillées, mais elles impliquent probablement des techniques de synthèse organique standard et des procédés de purification.
Analyse Des Réactions Chimiques
Ret-IN-25 subit diverses réactions chimiques typiques des inhibiteurs de kinases. Celles-ci comprennent :
Oxydation : this compound peut subir des réactions d'oxydation, bien que les conditions et les réactifs spécifiques ne soient pas détaillés.
Réduction : De manière similaire à l'oxydation, les réactions de réduction sont possibles mais non spécifiquement documentées.
Substitution : Le composé peut participer à des réactions de substitution, en particulier en ce qui concerne ses groupes fonctionnels. Les réactifs et les conditions courants pour ces réactions ne sont pas explicitement mentionnés dans la littérature.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, en particulier dans le domaine de l'oncologie :
Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs de kinases.
Biologie : Investigué pour ses effets sur les voies de signalisation cellulaire impliquant la kinase RET.
Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement du carcinome médullaire de la thyroïde et d'autres cancers dépendants du RET.
Industrie : Utilisé dans le développement de nouveaux médicaments et traitements anticancéreux.
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de la kinase RET. Cette inhibition perturbe les voies de signalisation qui favorisent la prolifération et la survie cellulaires, en particulier dans les cellules cancéreuses. Les cibles moléculaires incluent la kinase RET elle-même, et les voies impliquées sont principalement les voies PI3K/AKT, RAS/RAF, MAPK et PLCγ .
Applications De Recherche Scientifique
Ret-IN-25 has several scientific research applications, particularly in the field of oncology:
Chemistry: Used as a model compound for studying kinase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways involving RET kinase.
Medicine: Explored as a potential therapeutic agent for treating medullary thyroid carcinoma and other RET-dependent cancers.
Industry: Utilized in the development of new anticancer drugs and therapies.
Mécanisme D'action
Ret-IN-25 exerts its effects by inhibiting the activity of the RET kinase. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, particularly in cancer cells. The molecular targets include the RET kinase itself, and the pathways involved are primarily the PI3K/AKT, RAS/RAF, MAPK, and PLCγ pathways .
Comparaison Avec Des Composés Similaires
Ret-IN-25 est comparé à d'autres inhibiteurs de la kinase RET tels que le selpercatinib et le pralsetinib. Ces composés ciblent également la kinase RET mais peuvent différer en termes d'efficacité, de profils de toxicité et d'applications spécifiques. This compound est unique par sa structure spécifique et les lignées de cellules cancéreuses particulières qu'il cible . Des composés similaires incluent :
- Selpercatinib
- Pralsetinib
- Cabozantinib
- Vandetanib
Propriétés
Formule moléculaire |
C22H17N3O5S |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
ethyl 3-[(4-methylbenzoyl)amino]-8-nitrothieno[3,2-c]quinoline-2-carboxylate |
InChI |
InChI=1S/C22H17N3O5S/c1-3-30-22(27)20-18(24-21(26)13-6-4-12(2)5-7-13)16-11-23-17-9-8-14(25(28)29)10-15(17)19(16)31-20/h4-11H,3H2,1-2H3,(H,24,26) |
Clé InChI |
DJUVEFGKMOGMIX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


